Superior Enantiomeric Purity for Critical Intermediate in Antihypertensive Drug Synthesis
The (2S,3aR,7aS)-benzyl octahydro-1H-indole-2-carboxylate isomer, essential for trandolapril synthesis, has been obtained with an enantiomeric excess (ee) of 99% using optimized methodology [1]. This represents a significant improvement over earlier methodologies which reported lower yields and implied lower stereoselectivity. While other isomers like (2S,3aS,7aS)-benzyl octahydro-1H-indole-2-carboxylate are commercially available and used as impurity standards, their synthetic utility is as a reference for impurity profiling, not as the primary building block for the active pharmaceutical ingredient [2].
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | 99% enantiomeric excess (ee) |
| Comparator Or Baseline | Other synthetic routes with lower ee (implied by need for improvement) and commercially available (2S,3aS,7aS) isomer (CAS 83508-14-9) used as an impurity standard. |
| Quantified Difference | Achieves 99% ee, a level required for pharmaceutical intermediate synthesis. |
| Conditions | Optimized synthetic route involving stereoselective steps, as reported by Shi et al. (2013) [1]. |
Why This Matters
For the procurement of a chiral building block for a regulated pharmaceutical, high and consistent enantiomeric purity is non-negotiable to avoid introducing chiral impurities that could compromise drug safety and efficacy.
- [1] Shi, T.; Shen, J.; An, Q.; Liu, D.; Liu, Y.; Zhang, W. Synthesis of (2S,3aR,7aS)-Benzyl Octahydro-1H-indole-2-carboxylate. Chinese Journal of Organic Chemistry 2013, 33, 1573-1577. View Source
- [2] Pharmaffiliates. (2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate. View Source
